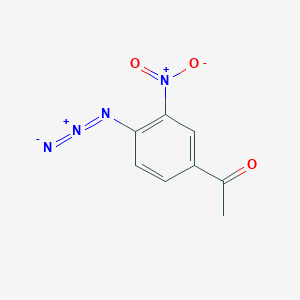
1-(4-Azido-3-nitrophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Azido-3-nitrophenyl)ethan-1-one is an organic compound characterized by the presence of azido and nitro functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Azido-3-nitrophenyl)ethan-1-one typically involves the azidation of a precursor compound. One common method is the nucleophilic substitution reaction where an azide ion replaces a leaving group, such as a halide, on the aromatic ring. The reaction conditions often involve the use of azidotrimethylsilane (TMSN₃) in the presence of a catalyst like copper(II) triflate (Cu(OTf)₂) to facilitate the azidation process .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to ensure efficient and scalable synthesis. These methods often utilize recyclable catalysts and mild reaction conditions to optimize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
1-(4-Azido-3-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and catalysts like palladium on carbon (Pd/C).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Azidotrimethylsilane (TMSN₃) and copper(II) triflate (Cu(OTf)₂) are typical reagents for azidation.
Major Products
Reduction of Nitro Group: 1-(4-Amino-3-nitrophenyl)ethan-1-one.
Reduction of Azido Group: 1-(4-Azido-3-aminophenyl)ethan-1-one.
Scientific Research Applications
1-(4-Azido-3-nitrophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of azide-alkyne cycloaddition reactions, which are important in bioconjugation techniques.
Medicine: Potential use in the development of pharmaceuticals due to its ability to form stable amide bonds with primary amino groups.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Azido-3-nitrophenyl)ethan-1-one involves its functional groups:
Azido Group: Acts as a nucleophile in substitution reactions, forming stable triazole rings through cycloaddition.
Nitro Group: Can be reduced to an amino group, which can further participate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrophenyl)ethan-1-one: Lacks the azido group, making it less reactive in nucleophilic substitution reactions.
1-(4-Amino-3-nitrophenyl)ethan-1-one:
Uniqueness
1-(4-Azido-3-nitrophenyl)ethan-1-one is unique due to the presence of both azido and nitro groups, which provide a combination of reactivity and stability. This makes it a versatile compound for various synthetic and industrial applications.
Properties
CAS No. |
104503-83-5 |
|---|---|
Molecular Formula |
C8H6N4O3 |
Molecular Weight |
206.16 g/mol |
IUPAC Name |
1-(4-azido-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H6N4O3/c1-5(13)6-2-3-7(10-11-9)8(4-6)12(14)15/h2-4H,1H3 |
InChI Key |
QQOJJSQVIYAMRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N=[N+]=[N-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


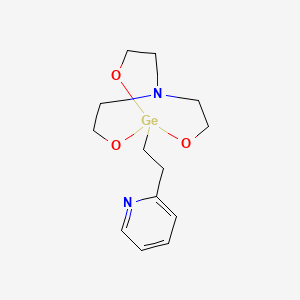
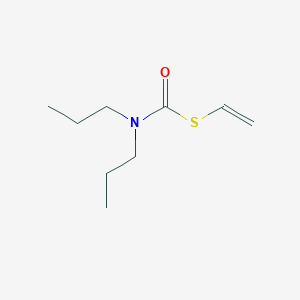
![4-[(4-Methoxyphenyl)methylidene]oxolane-2,3-dione](/img/structure/B14327161.png)
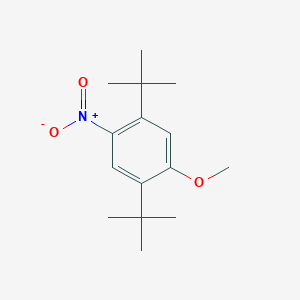
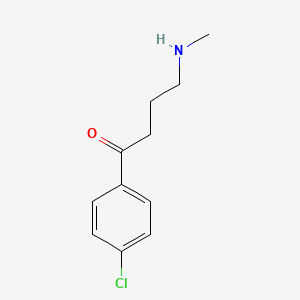
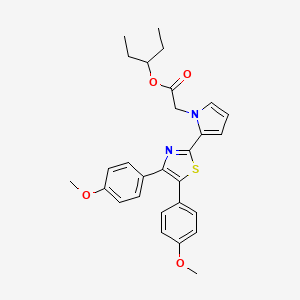
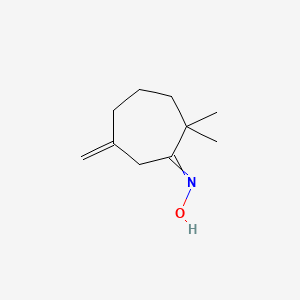
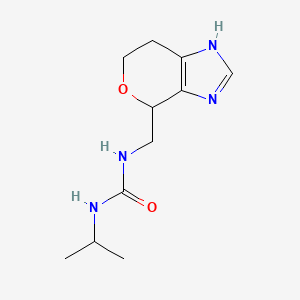
![1,1,3,3,5,5,7,7-Octabutyl-1,7-bis[(4-nitrobenzoyl)oxy]tetrastannoxane](/img/structure/B14327184.png)

![5,12-Bis[(4-methylphenyl)ethynyl]tetracene](/img/structure/B14327201.png)
![1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]pentan-1-one](/img/structure/B14327204.png)
![N-[2-Oxo-3-(pyridin-2-yl)-2H-1-benzopyran-7-yl]benzenesulfonamide](/img/structure/B14327210.png)

